molecular formula C19H27N3O5 B2522298 Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate CAS No. 955236-63-2

Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate

Cat. No. B2522298
CAS RN: 955236-63-2
M. Wt: 377.441
InChI Key: WAUCZVBPBHHBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate is a chemical compound that appears to be derived from complex organic synthesis processes involving the formation of ureido and pyrrolidinone structures. While the specific compound is not directly mentioned in the provided papers, the synthesis methods and reactions described could be relevant to its formation.

Synthesis Analysis

The synthesis of related compounds involves the condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea under mild conditions, leading to the formation of ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates . This suggests that a similar approach could be used for the synthesis of Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate, with the appropriate substitutions on the starting materials to include the 4-ethoxyphenyl and pyrrolidinone moieties.

Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate would likely include several functional groups based on the name, such as an ethoxy group, a pyrrolidinone ring, and a ureido linkage. These groups are known to influence the chemical behavior and reactivity of the molecule. The presence of a pyrrolidinone ring, for instance, is indicative of lactam structures which are common in many biologically active molecules.

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of ureido and pyrrolidinone functionalities. For instance, the ureido group could potentially be involved in reactions with isothiosemicarbazides, as seen in the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide . The pyrrolidinone ring could also undergo various nucleophilic attacks or participate in ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate are not directly provided, we can infer that the compound would exhibit properties consistent with its functional groups. The ethoxy group would contribute to the compound's solubility in organic solvents, while the ureido linkage might facilitate hydrogen bonding, affecting its boiling point and solubility in water. The pyrrolidinone ring could influence the compound's stability and reactivity.

Scientific Research Applications

Crystal Structure Analysis

  • A study on Dabigatran etexilate tetrahydrate , a compound with a similar complex structure, provided insights into the crystal packing, hydrogen bonding, and molecular interactions within the compound. This research highlights the importance of understanding molecular and crystal structures for drug design and development (Hong-qiang Liu et al., 2012).

Biodegradation Studies

  • Research on the biodegradation of gasoline oxygenates by propane-oxidizing bacteria showcases the potential environmental applications of complex organic compounds. The study demonstrates the bacteria's ability to degrade substances like methyl tert-butyl ether, providing a pathway for addressing environmental pollution (R. Steffan et al., 1997).

Synthetic Chemistry Applications

  • A synthesis study focused on pyrimidine derivatives based on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea. This research underlines the utility of complex ethyl and ureido groups in synthesizing new molecules with potential applications in pharmaceuticals and agrochemicals (M. V. Goryaeva et al., 2009).

Antimicrobial Activity Research

  • A study on the synthesis of thiazoles and their fused derivatives with antimicrobial activities investigated compounds that react with elements like acetophenone to produce biologically active products. These findings are crucial for the development of new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Molecular Interaction Studies

  • Research examining N⋯π and O⋯π interactions rather than direct hydrogen bonding in crystal packing of certain compounds. This study contributes to the field of molecular design by highlighting the significance of non-conventional interactions in the stability and formation of molecular assemblies (Zhenfeng Zhang et al., 2011).

properties

IUPAC Name

ethyl 3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-3-26-16-7-5-15(6-8-16)22-13-14(11-17(22)23)12-21-19(25)20-10-9-18(24)27-4-2/h5-8,14H,3-4,9-13H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUCZVBPBHHBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.